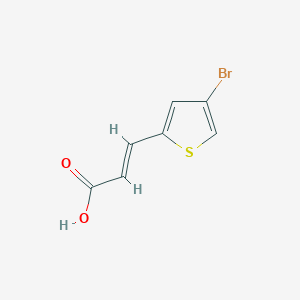

3-(4-Bromo-2-thienyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKFUECAKTYKCR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263715 | |

| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103686-16-4 | |

| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103686-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103686-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 3-(4-bromo-2-thienyl)acrylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-bromo-2-thienyl)acrylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Knoevenagel condensation, offering field-proven insights into reaction mechanisms and experimental choices. Furthermore, it establishes a self-validating framework for product characterization through a suite of analytical techniques, including spectroscopy (¹H NMR, ¹³C NMR, FT-IR) and chromatography. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this key chemical intermediate.

Introduction and Strategic Importance

This compound (Molecular Formula: C₇H₅BrO₂S) is a cinnamic acid analogue featuring a brominated thiophene ring.[1] This structural motif is of significant interest in the pharmaceutical and agrochemical industries.[1] The thiophene ring is a well-established bioisostere for the benzene ring, often employed to modulate physicochemical properties and enhance biological activity. The acrylic acid moiety provides a versatile handle for further chemical modifications, while the bromine atom serves as a key site for cross-coupling reactions, enabling the construction of more complex molecular architectures. Consequently, this compound is a crucial intermediate for synthesizing a diverse range of organic compounds with potential therapeutic applications.[1][2]

Strategic Synthesis: The Knoevenagel Condensation Approach

The synthesis of α,β-unsaturated acids from aldehydes is a cornerstone of organic chemistry. While several methods exist, such as the Perkin reaction, the Knoevenagel condensation offers a highly efficient and reliable route for the synthesis of this compound.[3][4][5]

Causality of Method Selection: The Knoevenagel condensation is selected for its operational simplicity, mild reaction conditions, and consistently high yields.[6] It involves the base-catalyzed reaction between an aldehyde and an active methylene compound.[5][7] In this specific application, 4-bromo-2-thiophenecarboxaldehyde serves as the aldehyde component, and malonic acid provides the active methylene group. The electron-withdrawing nature of the bromine atom on the thiophene ring can enhance the reactivity of the aldehyde, facilitating the condensation.[7] The reaction proceeds via a carbanion intermediate, followed by aldol-type addition and subsequent dehydration to yield the desired α,β-unsaturated product.

The overall synthetic transformation is depicted below:

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful completion of each stage provides confidence for proceeding to the next.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 4-bromo-2-thiophenecarboxaldehyde | 18791-75-8 | 191.05 | ≥90% |

| Malonic Acid | 141-82-2 | 104.06 | ≥99% |

| Pyridine | 110-86-1 | 79.10 | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | 95% |

| Ethyl Acetate (for TLC) | 141-78-6 | 88.11 | ACS Grade |

| Hexane (for TLC) | 110-54-3 | 86.18 | ACS Grade |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-thiophenecarboxaldehyde (9.55 g, 50 mmol) and malonic acid (6.24 g, 60 mmol).

-

Rationale: A slight excess of malonic acid is used to ensure the complete consumption of the limiting aldehyde reactant.

-

-

Solvent and Catalyst Addition: Add 50 mL of anhydrous pyridine to the flask. The pyridine acts as both the solvent and the base catalyst. Add a few drops of piperidine to accelerate the reaction.

-

Rationale: Pyridine is a sufficiently weak base to deprotonate malonic acid, forming the reactive nucleophile, without promoting unwanted side reactions. Piperidine is a stronger base and serves as a co-catalyst.

-

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring for 4-6 hours.

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation and dehydration steps.

-

-

Reaction Monitoring (Trustworthiness Checkpoint): Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8][9] Prepare a 3:1 hexane:ethyl acetate eluent. Spot the starting material and the reaction mixture on a silica gel TLC plate. The product should appear as a new, more polar spot (lower Rf value) than the starting aldehyde. The reaction is complete when the aldehyde spot is no longer visible.

-

Rationale: TLC provides a rapid and cost-effective method to visually confirm the consumption of starting material and the formation of the product, preventing premature or unnecessarily long reaction times.[10]

-

-

Product Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 mL of cold water and 25 mL of concentrated hydrochloric acid, while stirring vigorously. A yellow solid should precipitate.

-

Rationale: The acidic workup protonates the carboxylate intermediate, rendering it insoluble in the aqueous medium, thus causing it to precipitate out of the solution.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual pyridine hydrochloride and unreacted malonic acid.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a purification technique that exploits the differences in solubility between the desired compound and impurities at different temperatures, yielding a product of high purity.

-

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C to a constant weight. The expected product is a yellow solid.[1]

Comprehensive Characterization

Characterization is essential to confirm the structural integrity and purity of the synthesized this compound.

Physical Properties

| Property | Observed Value |

| Appearance | Yellow Solid[1] |

| Molecular Formula | C₇H₅BrO₂S |

| Molecular Weight | 233.08 g/mol [1] |

| Melting Point | To be determined experimentally (literature values may vary) |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica Gel 60 F₂₅₄

-

Mobile Phase: Hexane:Ethyl Acetate (3:1, v/v)

-

Visualization: UV light (254 nm). The product will appear as a dark spot due to fluorescence quenching.[8]

-

Expected Rf: ~0.4 (This value is indicative and can vary based on exact conditions).

-

Spectroscopic Validation

Spectroscopic data provides unambiguous confirmation of the molecular structure.[11][12]

4.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100-2900 | O-H stretch (broad) | Carboxylic Acid (O-H) |

| ~1680-1660 | C=O stretch (strong) | Carboxylic Acid (C=O) |

| ~1625-1600 | C=C stretch | Alkene (C=C) |

| ~980 | =C-H bend (trans) | Trans Alkene |

| ~600-500 | C-Br stretch | Carbon-Bromine Bond |

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: DMSO-d₆)

-

¹H NMR:

-

δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~7.7 ppm (d, 1H): Thiophene ring proton adjacent to the sulfur and bromine.

-

δ ~7.6 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl group. The large coupling constant (J) is characteristic of a trans configuration.

-

δ ~7.4 ppm (s, 1H): Thiophene ring proton.

-

δ ~6.4 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl group.

-

-

¹³C NMR:

-

δ ~167 ppm: Carboxylic acid carbon (-C OOH).

-

δ ~140-145 ppm: Quaternary thiophene carbon attached to the acrylic group.

-

δ ~130-138 ppm: Vinylic and thiophene CH carbons.

-

δ ~120 ppm: Vinylic CH carbon.

-

δ ~115 ppm: Quaternary thiophene carbon attached to bromine.

-

Overall Experimental Workflow

The entire process, from synthesis to final characterization, follows a logical and systematic progression.

Caption: Comprehensive workflow from synthesis to final product validation.

Conclusion

This guide outlines a reliable and verifiable methodology for the synthesis and characterization of this compound. By adhering to the detailed Knoevenagel condensation protocol and employing the specified analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the causality behind experimental steps and the integration of in-process controls ensures a robust and reproducible process, empowering further research and development in the fields of medicinal chemistry and materials science.

References

-

Perkin reaction. Wikipedia. [Link]

-

A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

-

Perkin Reaction. L.S.College, Muzaffarpur. [Link]

-

3-(2-Thienyl)acrylic acid | C7H6O2S. PubChem. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. MDPI. [Link]

-

The Knoevenagel condensation. Organic Chemistry Portal. [Link]

-

Spectral Information. PubChem. [Link]

-

Spectroscopy. PECSA Analytical. [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

Sources

- 1. Cas 144558-44-1,this compound | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. silicycle.com [silicycle.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pecsa.co.za [pecsa.co.za]

Physical and chemical properties of 3-(4-bromo-2-thienyl)acrylic acid

An In-depth Technical Guide to 3-(4-bromo-2-thienyl)acrylic acid

Abstract

This technical guide offers a comprehensive examination of this compound, a pivotal chemical intermediate for advanced organic synthesis. The document elucidates the compound's core physical and chemical properties, details a robust synthetic protocol via Knoevenagel condensation, and explores its reactivity, with a particular focus on transformations relevant to pharmaceutical and materials science research. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to leverage this versatile molecule's full potential.

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, certain molecules stand out for their versatility and strategic importance as building blocks. This compound is one such compound. Its structure is a deliberate convergence of three key chemical motifs:

-

A Thiophene Ring: A sulfur-containing aromatic heterocycle, the thiophene ring is a well-established bioisostere for the phenyl group in medicinal chemistry. Its inclusion can modulate a drug candidate's metabolic stability, solubility, and target-binding interactions.

-

An α,β-Unsaturated Carboxylic Acid: This acrylic acid moiety is a powerful functional group. It acts as a Michael acceptor and provides a carboxylic acid handle for forming amides, esters, and other derivatives, which is fundamental for library synthesis in drug discovery.

-

A Regiospecific Bromine Atom: Positioned at the 4-position of the thiophene ring, the bromine atom is not merely a substituent; it is a reactive handle for modern cross-coupling chemistry. It opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth analysis of this high-value intermediate, grounding theoretical knowledge in practical, actionable protocols and expert insights.

Core Physicochemical & Structural Properties

A precise understanding of a compound's properties is the bedrock of its effective application.

Molecular Structure & Identifiers

The compound is a yellow solid that is sparingly soluble in water.[1] Its fundamental identity is captured by the following data points.

Figure 1: Chemical structure of this compound.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| IUPAC Name | (2E)-3-(4-bromo-2-thienyl)prop-2-enoic acid | N/A |

| CAS Number | 144558-44-1 | [1][2] |

| Canonical SMILES | C1=C(C(=S)C=C1Br)C=CC(=O)O | N/A |

| InChI Key | OLGMAHMYRISBBE-ONEGZZNKSA-N | N/A |

Spectroscopic Signature

While specific spectra require experimental acquisition, the expected spectroscopic characteristics can be confidently predicted, providing a blueprint for analytical verification.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Key Features |

| ¹H NMR | Protons on the thiophene ring will appear in the aromatic region, with splitting patterns dictated by their positions relative to the bromine and acrylic acid substituents. Two distinct signals for the vinyl protons (C=CH-COOH) will be observed, with a large coupling constant (~16 Hz) confirming the E (trans) configuration. A broad singlet for the carboxylic acid proton will also be present. |

| ¹³C NMR | A signal for the carboxylic acid carbon (~170 ppm). Resonances for the two olefinic carbons. Four distinct signals for the thiophene ring carbons, with the carbon bearing the bromine atom shifted downfield. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹). A sharp, strong C=O stretching band (~1700 cm⁻¹). C=C stretching bands for the alkene and the aromatic ring (~1600-1650 cm⁻¹). A C-Br stretching frequency in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Synthesis and Reactivity: A Practical Guide

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Recommended Synthetic Protocol: The Doebner-Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly reliable method for forming carbon-carbon double bonds.[3][4] The Doebner modification, which uses pyridine as a basic solvent and catalyst, is particularly well-suited for reacting aldehydes with malonic acid, as it facilitates a subsequent decarboxylation in the same pot.[3][5] This approach is efficient and high-yielding.

Figure 2: Workflow for synthesis via Doebner-Knoevenagel condensation.

Step-by-Step Experimental Protocol:

-

Reagent Combination: In a round-bottom flask fitted with a reflux condenser, combine 4-bromo-2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and a sufficient volume of pyridine to dissolve the reagents.

-

Expert Insight: Using a slight excess of malonic acid ensures the complete consumption of the more valuable aldehyde starting material. Pyridine acts as both the solvent and the necessary base to facilitate the reaction.

-

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Causality: While pyridine is a base, the secondary amine piperidine is a more effective catalyst for the initial condensation step in the Knoevenagel reaction mechanism.

-

-

Thermal Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots for Thin Layer Chromatography (TLC) analysis until the starting aldehyde spot is no longer visible.

-

Product Precipitation (Workup): Once the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly pour the dark reaction mixture into the ice water with vigorous stirring. Then, carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is ~1-2. A solid precipitate will form.

-

Self-Validation: The acidification step protonates the carboxylate salt, rendering the final product, this compound, insoluble in the aqueous medium, causing it to precipitate out. This visual confirmation is a key indicator of successful reaction workup.

-

-

Isolation and Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts and pyridine hydrochloride. The product can be further purified by recrystallization from an ethanol/water mixture to yield a pure, crystalline solid.

Key Reactive Pathways

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups.

Figure 3: Orthogonal reactivity of this compound.

-

Carboxylic Acid Derivatization: The -COOH group can be readily transformed into a wide array of other functional groups. Standard protocols for esterification (e.g., using an alcohol with a catalytic amount of strong acid) or amide bond formation (using an amine with a peptide coupling agent like HATU or EDC) can be applied to generate diverse libraries of compounds.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed reactions, which are cornerstones of modern drug discovery.[6][7] The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming C-C bonds by reacting the bromothiophene with various aryl- or heteroaryl-boronic acids.[6][7][8][9][10] This allows for the systematic and modular installation of diverse substituents at the 4-position, enabling detailed structure-activity relationship (SAR) studies.

Applications in Research and Development

The unique combination of a thiophene scaffold and versatile functional handles makes this compound a valuable starting material in several high-impact research areas.

-

Pharmaceutical Industry: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds.[1] Thiophene-based molecules are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[6] The ability to easily diversify the molecule via both amide coupling and Suzuki reactions makes it ideal for generating focused libraries of compounds for screening against biological targets.

-

Agrochemical Industry: The compound is also an essential component in the production of various agrochemicals, where the thiophene ring can contribute to the efficacy of products like insecticides and pesticides.[1][11]

-

Materials Science: The conjugated π-system of the thienylacrylic acid core can be extended through polymerization or further functionalization. This makes it a potential building block for organic electronic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

For comprehensive safety information, always consult the supplier's Safety Data Sheet (SDS) before use.[12][13][14][15]

References

-

This compound | Cas 144558-44-1. LookChem. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

-

3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2. Chemsrc. [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

-

Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Taylor & Francis Online. [Link]

-

3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981. PubChem. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Advanced Scientific Research. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

Sources

- 1. Cas 144558-44-1,this compound | lookchem [lookchem.com]

- 2. This compound | 144558-44-1 [m.chemicalbook.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to the Crystal Structure Analysis of Thienylacrylic Acid Derivatives: A Case Study of 3-(4-bromo-2-thienyl)acrylic acid Analogs

Introduction: The Architectural Blueprint of Molecules

In the realm of pharmaceutical sciences and materials research, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This intricate architecture, known as the crystal structure, governs a compound's physicochemical properties, including solubility, stability, bioavailability, and ultimately, its efficacy as a drug or its performance as a material. For researchers, scientists, and drug development professionals, the precise elucidation of a crystal structure is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics and advanced materials.

This technical guide delves into the core principles and methodologies of crystal structure analysis, using 3-(4-bromo-2-thienyl)acrylic acid as a focal point. While the specific crystal structure of this exact compound is not publicly available, we will conduct an in-depth analysis of a closely related analog, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile , to illustrate the comprehensive workflow and the profound insights that can be gleaned. This compound serves as an excellent surrogate due to its structural similarities, including the brominated thienyl group and the acrylic moiety, which are key features of interest in medicinal chemistry. Thienylacrylic acid derivatives are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical compounds.

The knowledge of the precise atomic arrangement, intermolecular interactions, and packing motifs within the crystal lattice provides an invaluable roadmap for structure-activity relationship (SAR) studies, polymorph screening, and the optimization of solid-state properties.

Part 1: From Synthesis to Single Crystal – The Experimental Foundation

The journey to unveiling a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of Thienylacrylic Acid Derivatives

The synthesis of this compound and its analogs typically involves a Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the context of our target molecule, this would involve the condensation of 4-bromo-2-thiophenecarboxaldehyde with malonic acid or a related active methylene compound.

A general synthetic approach for related compounds involves the reaction of a substituted benzaldehyde with 2-thiopheneacetonitrile in the presence of a catalytic amount of piperidine in ethanol. The crude product is then purified by column chromatography and recrystallized to obtain the final product.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical optimization. Common crystallization methods for small organic molecules include:

-

Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the compound induces crystallization.

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.

For acrylic acid derivatives, which can be thermally sensitive, layer crystallization techniques where crystals grow on a cooled surface can also be employed to achieve high purity.

Part 2: Unveiling the Structure – X-ray Diffraction and Computational Analysis

Once suitable single crystals are obtained, the next step is to irradiate them with X-rays to generate a diffraction pattern that can be used to determine the crystal structure.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. The fundamental principle of XRD is the elastic scattering of X-rays from the electron clouds of the atoms in the crystal lattice. The constructive interference of the scattered X-rays in specific directions produces a unique diffraction pattern.

The experimental workflow for SCXRD is as follows:

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

The analysis of the diffraction data allows for the determination of the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit. For our case study of (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, the crystal data is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₆BrNS |

| Formula Weight | 228.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1347 (5) |

| b (Å) | 7.1124 (3) |

| c (Å) | 19.8245 (13) |

| Volume (ų) | 864.99 (10) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.120 |

| Data Source |

Table 1: Crystallographic data for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile.

Powder X-ray Diffraction (PXRD)

When single crystals of sufficient size cannot be obtained, powder X-ray diffraction (PXRD) can be a powerful alternative for determining the crystal structure of organic materials. In PXRD, a polycrystalline sample is used, which results in a diffraction pattern of concentric rings. While providing less detailed information than SCXRD, modern computational methods, such as the direct-space strategy, can be used to solve crystal structures from PXRD data.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Beyond determining the atomic coordinates, a crucial aspect of crystal structure analysis is understanding the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.

The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron distribution of a molecule dominates over that of its neighbors. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.

Caption: Workflow for Hirshfeld surface analysis.

In the crystal structure of (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, the molecules are linked by intermolecular C—H···N interactions, forming ribbons parallel to the b-axis. These ribbons are then arranged in a herringbone pattern to form layers. A Hirshfeld surface analysis would reveal red spots on the dnorm surface corresponding to these short C—H···N contacts, indicating their significance in the crystal packing.

Part 3: Structural Insights and Implications for Drug Development

The detailed structural information obtained from crystal structure analysis provides invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure of a molecule allows for a deeper understanding of its interaction with biological targets. By identifying key functional groups and their spatial orientation, medicinal chemists can design more potent and selective drug candidates.

-

Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs, each with different physicochemical properties. Crystal structure analysis is essential for identifying and characterizing different polymorphs, which is a critical aspect of drug development to ensure consistent product quality and performance.

-

Solid-State Formulation: The stability and dissolution rate of a drug are heavily influenced by its crystal packing. Understanding the intermolecular interactions within the crystal lattice can guide the development of stable and effective solid-state formulations. For instance, the presence of strong hydrogen bonds often correlates with higher melting points and lower solubility.

In the case of thienylacrylic acid derivatives, their potential as kinase inhibitors and anticancer agents makes the understanding of their solid-state structure particularly relevant. The bromine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that is increasingly being exploited in drug design.

Conclusion

The crystal structure analysis of this compound and its analogs provides a comprehensive understanding of their molecular architecture and intermolecular interactions. This knowledge is not merely of academic interest but has profound practical implications for the rational design and development of new pharmaceuticals and materials. By combining experimental techniques like X-ray diffraction with computational methods such as Hirshfeld surface analysis, researchers can gain a detailed and holistic view of the solid state, paving the way for the creation of more effective and innovative products.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 14, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 14, 2026, from [Link]

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.

- Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

This compound. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved January 14, 2026, from [Link]

- Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. In NMR Crystallography (pp. 1-34). Royal Society of Chemistry.

- Gali, S., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 4(Pt 6), 725-732.

- X-Ray Powder Diffraction Patterns of Some Organic Compounds. (1951). Analytical Chemistry, 23(10), 1493-1493.

-

Guide for crystallization. (n.d.). University of Geneva. Retrieved January 14, 2026, from [Link]

- El-Hiti, G. A., et al. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1385.

-

Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. ResearchGate. Retrieved January 14, 2026, from [Link]

- Ali, S., et al. (2007). 3-(4-Bromophenyl)-2-ethylacrylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2478-o2479.

- Jasinski, J. P. (2019). Getting crystals your crystallographer will treasure: a beginner's guide.

-

Falling film melt crystallization Technology for production of glacial acrylic acid. (n.d.). Sulzer. Retrieved January 14, 2026, from [Link]

-

3-(2-Thienyl)acrylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Crystal Structure of Novel Carboxylate Bridge Di-triphenyltin(IV) Complex Starting From 3-(2-Thienyl) Acrylic Acid Ligand: XRD/HSA-Interactions, Spectral, and Antifungal/POM Evaluation. ResearchGate. Retrieved January 14, 2026, from [Link]

- Metherall, J. D., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853.

- Gaciba, A., et al. (2018). New 3-Aryl-2-(2-thienyl)

-

3-(2-Thienyl)acrylic Acid. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

- Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. (2021). Chemistry of Heterocyclic Compounds, 57(8), 755-773.

-

Kubota, K., & Matsuoka, M. (2001). Strategy for control of crystallization of polymorphs. ResearchGate. Retrieved January 14, 2026, from [Link]

Solubility of 3-(4-bromo-2-thienyl)acrylic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-(4-bromo-2-thienyl)acrylic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive publicly available quantitative solubility data for this specific compound, this document offers a predictive analysis based on established chemical principles and the known behavior of related molecular structures. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for process development, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility

This compound (Molecular Formula: C₇H₅BrO₂S) is a yellow solid that serves as a vital building block in the synthesis of a range of organic compounds.[1] Its molecular structure, featuring a thiophene ring, an acrylic acid moiety, and a bromine substituent, imparts unique physicochemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1]

In any chemical process, from synthesis and purification to formulation and biological application, the solubility of a compound is a fundamental and critical parameter.[2] It dictates the choice of solvents for reactions and crystallizations, influences the bioavailability of active pharmaceutical ingredients (APIs), and governs the design of effective analytical methods. A comprehensive understanding of a compound's solubility profile is therefore not merely academic but a practical necessity for efficient and successful research and development.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is not readily found in public literature, we can infer its likely solubility behavior by analyzing its structural components and applying the foundational principle of "like dissolves like".[3][4] The molecule's overall polarity, hydrogen bonding capability, and aromatic character will govern its interaction with different solvents.

Molecular Structure Analysis:

-

Thiophene Ring: The thiophene core is an aromatic heterocycle with nonpolar characteristics, suggesting good solubility in nonpolar aromatic solvents like benzene and toluene.[5]

-

Acrylic Acid Group (-CH=CH-COOH): This functional group introduces polarity and the capacity for hydrogen bonding (both as a donor from the hydroxyl group and an acceptor at the carbonyl and hydroxyl oxygens). This suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).

-

Bromine Atom: The bromo-substituent adds to the molecular weight and introduces a degree of polarity, which can influence crystal lattice energy and interactions with polar solvents.

Based on this analysis, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The acrylic acid group can form strong hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Dipole-dipole interactions are favorable. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The thiophene ring's aromaticity allows for favorable π-π stacking interactions with aromatic solvents.[5] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Good balance of polarity to interact with the carboxylic acid without being hindered by the nonpolar thiophene ring. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar aliphatic solvents. |

| Aqueous | Water | Sparingly Soluble | The presence of the polar carboxylic acid group allows for some interaction with water, but the larger, nonpolar bromo-thiophene portion of the molecule limits overall solubility.[1][6] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Scintillation vials or other suitable sealed containers

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Discussion: Factors Influencing Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Solute-Solvent Interactions

The key interactions governing the solubility of this compound are:

-

Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding. Polar protic solvents like methanol can act as both hydrogen bond donors and acceptors, leading to strong interactions and high solubility.

-

Dipole-Dipole Interactions: Polar aprotic solvents like acetone interact favorably with the polar acrylic acid moiety through dipole-dipole forces.

-

Van der Waals Forces (London Dispersion Forces): These forces are particularly relevant for the nonpolar thiophene ring and its interaction with nonpolar solvents like toluene. Aromatic solvents can also engage in π-π stacking with the thiophene ring.

Solute-Solute Interactions (Crystal Lattice Energy)

The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome for dissolution to occur. Carboxylic acids often form strong hydrogen-bonded dimers in the solid state, which can contribute to a higher crystal lattice energy and potentially lower solubility in non-polar solvents that cannot disrupt these strong interactions.[7]

Visualization of Molecular Interactions

Caption: Key molecular interactions influencing solubility.

Conclusion

While quantitative solubility data for this compound is not prevalent in existing literature, a systematic approach based on chemical principles allows for a robust predictive assessment of its behavior in common organic solvents. High solubility is anticipated in polar protic solvents, with moderate to good solubility in polar aprotic and aromatic solvents, and poor solubility in nonpolar aliphatic solvents. For definitive quantitative data, the provided isothermal shake-flask experimental protocol offers a reliable and accurate methodology. This guide provides the necessary theoretical framework and practical tools for scientists to effectively work with this important chemical intermediate.

References

-

This compound | 144558-44-1. LookChem. [Link]

-

Thiophene | Solubility of Things. Solubility of Things. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University Website. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University Website. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

-

Solubility of C60 in a Variety of Solvents. ACS Publications. [Link]

-

3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2. Chemsrc. [Link]

-

acrylic acid. Organic Syntheses Procedure. [Link]

-

Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. [Link]

-

Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. PrepChem.com. [Link]

-

3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981. PubChem. [Link]

-

“3-(4-Bromophenyl)-2-ethylacrylic acid” | Request PDF. ResearchGate. [Link]

-

Polymer and Solvents 1.pdf. ResearchGate. [Link]

-

Acrylic acid, n-butyl ester. Organic Syntheses Procedure. [Link]

-

Solubility of polymers, Polymer Source. Kinam Park. [Link]

Sources

An In-depth Technical Guide to 3-(4-Bromo-2-thienyl)acrylic Acid (CAS Number: 144558-44-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromo-2-thienyl)acrylic acid, identified by CAS number 144558-44-1, is a substituted acrylic acid derivative containing a brominated thiophene ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features, including the acrylic acid moiety and the functionalized thiophene ring, make it a versatile building block for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of its chemical properties, safety data, synthesis, and handling protocols, designed to support researchers and drug development professionals in its effective and safe utilization.

Chemical and Physical Properties

While some physicochemical properties of this compound are not widely reported in standard databases, available information and data from analogous compounds provide key insights. It is described as a yellow solid that is sparingly soluble in water.[1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 144558-44-1 | [1][2] |

| Chemical Name | This compound | [1][2] |

| Synonyms | (E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid, 3-(4-Bromo-thiophen-2-yl)-acrylic acid | [1] |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | Not available. For comparison, 3-(2-thienyl)acrylic acid has a melting point of 145-148 °C and 3-(3-thienyl)acrylic acid has a melting point of 155 °C. | [3][4] |

| Boiling Point | Not available. | |

| Solubility | Sparingly soluble in water. Soluble in chloroform (slightly) and methanol (slightly). | [1][4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acrylic acid moiety and the protons on the thiophene ring. The coupling constants between the vinyl protons would be indicative of the E (trans) configuration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the brominated thiophene ring.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band for the hydroxyl group of the carboxylic acid, a strong carbonyl (C=O) stretching vibration, and characteristic peaks for the C=C double bond and the thiophene ring.

Synthesis Protocol: Knoevenagel Condensation

A plausible and common method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-thiophenecarboxaldehyde and a slight molar excess of malonic acid in a suitable solvent, such as pyridine, which can also act as the basic catalyst.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold dilute hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Table 2: GHS Precautionary Statements

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Safety Protocol:

Caption: Workflow for the safe handling of this compound.

Toxicological Information

Detailed toxicological studies on this compound are not extensively available. However, the toxicology of related compounds, such as thiophene derivatives and acrylic acid, provides a basis for assessing its potential hazards.

-

Thiophene Derivatives: The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive intermediates.[5][6] Cytochrome P450-mediated oxidation of the thiophene ring can produce S-oxides and epoxides, which may exhibit toxicity.[6][7]

-

Acrylic Acid: Acrylic acid itself is known to be corrosive and irritating to the skin, eyes, and respiratory tract.[7]

Given these factors, this compound should be handled with the assumption that it is a potent irritant and may have other uncharacterized toxicological properties. All handling should be performed with appropriate personal protective equipment and engineering controls to minimize any potential exposure.

Applications in Research and Development

As a functionalized building block, this compound has potential applications in several areas of chemical research and drug discovery:

-

Pharmaceutical Synthesis: The thiophene ring is a common scaffold in many pharmaceutical agents. The acrylic acid moiety allows for further chemical modifications, such as amidation or esterification, to create a diverse library of compounds for screening.

-

Agrochemical Development: Similar to its use in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: Thiophene-containing molecules are of interest in the development of organic electronic materials. The acrylic acid group can be used to incorporate this moiety into polymers.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic chemistry. While a comprehensive dataset of its physicochemical properties is still emerging, its known hazards as a skin, eye, and respiratory irritant necessitate stringent safety protocols. The synthetic route via Knoevenagel condensation provides a reliable method for its preparation. For researchers and professionals in drug development and other chemical industries, a thorough understanding of its properties and adherence to safety guidelines are paramount for its successful and safe application.

References

- (2E)-3-(4-Bromo-2-thienyl)

- Cas 144558-44-1, this compound. LookChem.

- 3-(3-THIENYL)ACRYLIC ACID CAS#: 1195-52-4. ChemicalBook.

- 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981. PubChem.

- 3-(3-THIENYL)ACRYLIC ACID CAS#: 1195-52-4. ChemicalBook.

- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).

- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, December 21). PubMed.

- Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. (n.d.). Spectroscopy Letters, 32(3).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 3-(2-THIENYL)ACRYLIC ACID 1124-65-8 wiki. Guidechem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. (2025, August 7).

- Acrylic acid. (n.d.). Wikipedia.

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.

- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. (2025, July 16). Asian Journal of Green Chemistry.

- Boric acid an effective catalyst for Knoevenagel condens

- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal.

- This compound | 144558-44-1. ChemicalBook.

- 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8. ChemicalBook.

- FTIR spectrum of acrylic acid. | Download Scientific Diagram. (n.d.).

- Infrared Spectroscopy of Polymers X: Polyacryl

-

1 H NMR spectra of (a) pure acrylic acid[7] and containing (b) 3 mol%... (n.d.). ResearchGate.

- (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. (n.d.). PMC - NIH.

- (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (n.d.). PMC - NIH.

- 1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. (n.d.). NIH.

- Dimerization reactions with oxidized bromin

- ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. (n.d.). The University of Arizona.

- FTIR Investigations on the Structure of Acrylic Resin Based Dental Biom

- (2E)-3-(2-bromo-3-thienyl)-2-propenoic acid. (2025, May 20). ChemSynthesis.

Sources

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 4. 3-(3-THIENYL)ACRYLIC ACID CAS#: 1195-52-4 [amp.chemicalbook.com]

- 5. femaflavor.org [femaflavor.org]

- 6. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Molecular formula C8H5BrO2S characterization techniques

An In-depth Technical Guide to the Characterization of C₈H₅BrO₂S

Introduction

The molecular formula C₈H₅BrO₂S represents a fascinating scaffold for researchers in medicinal chemistry and materials science. With a degree of unsaturation of six, a bicyclic aromatic system is strongly suggested. The elemental composition points towards a brominated, oxygenated sulfur-containing aromatic compound. Based on chemical plausibility, the most likely isomeric structures are the positional isomers of bromobenzothiophene-1,1-dioxide . The benzothiophene core provides a rigid, planar structure, and the sulfone group introduces a key hydrogen bond acceptor, while the bromine atom can be utilized for further synthetic modifications, for instance, through cross-coupling reactions.

This guide provides an in-depth exploration of the core analytical techniques required for the unambiguous characterization of C₈H₅BrO₂S isomers, focusing on the differentiation of the seven possible positional isomers of bromobenzothiophene-1,1-dioxide. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The seven potential positional isomers of bromobenzothiophene-1,1-dioxide are:

-

2-Bromobenzothiophene-1,1-dioxide

-

3-Bromobenzothiophene-1,1-dioxide

-

4-Bromobenzothiophene-1,1-dioxide

-

5-Bromobenzothiophene-1,1-dioxide

-

6-Bromobenzothiophene-1,1-dioxide

-

7-Bromobenzothiophene-1,1-dioxide

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the foundational technique for confirming the elemental composition of a novel compound.[1][2][3] For C₈H₅BrO₂S, HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of a single bromine atom.[4]

The fragmentation pattern observed in the mass spectrum, often generated through techniques like electron ionization (EI) or collision-induced dissociation (CID), offers valuable structural insights.[5][6][7] The fragmentation of bromobenzothiophene-1,1-dioxide is expected to involve the loss of SO₂, Br, and CO. The relative intensities of the fragment ions can sometimes provide clues to the position of the bromine atom, although differentiation between all isomers by mass spectrometry alone can be challenging.[8][9]

Table 1: Expected High-Resolution m/z Values for Key Ions of C₈H₅BrO₂S

| Ion | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M]⁺ | [C₈H₅⁷⁹BrO₂S]⁺ | 259.9221 | 261.9199 |

| [M-SO₂]⁺ | [C₈H₅⁷⁹Br]⁺ | 195.9578 | 197.9557 |

| [M-Br]⁺ | [C₈H₅O₂S]⁺ | 177.0010 | - |

| [M-SO₂-Br]⁺ | [C₈H₅]⁺ | 101.0391 | - |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.

-

Ionization: Employ electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

MS/MS Analysis: Select the molecular ion peak for collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass of C₈H₅BrO₂S. Analyze the isotopic pattern for the presence of bromine and interpret the fragmentation pattern to gain structural information.

Caption: Fragmentation pathway for C₈H₅BrO₂S.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Isomeric Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[10] For C₈H₅BrO₂S, ¹H and ¹³C NMR will be instrumental in confirming the benzothiophene-1,1-dioxide core and, crucially, in differentiating between the seven positional isomers.

The aromatic region of the ¹H NMR spectrum will be particularly informative. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the aromatic protons provide detailed information about their relative positions. For instance, a singlet in the aromatic region would suggest a proton with no adjacent protons, which can help narrow down the possible substitution patterns. The number of distinct signals in the ¹³C NMR spectrum will indicate the number of unique carbon environments, providing further evidence for the specific isomer.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals and establish the connectivity within the molecule.

Table 2: Predicted ¹H NMR Characteristics for Aromatic Protons of Bromobenzothiophene-1,1-dioxide Isomers

| Isomer | Expected Number of Aromatic Signals | Expected Multiplicities |

| 2-Bromo | 4 | 2 doublets, 2 triplets (or dds) |

| 3-Bromo | 4 | 1 singlet, 1 doublet, 2 triplets (or dds) |

| 4-Bromo | 4 | 1 doublet, 2 triplets (or dds), 1 doublet |

| 5-Bromo | 4 | 2 doublets, 2 doublets of doublets |

| 6-Bromo | 4 | 2 doublets, 2 doublets of doublets |

| 7-Bromo | 4 | 1 doublet, 2 triplets (or dds), 1 doublet |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (if necessary): Run COSY, HSQC, and HMBC experiments to establish correlations.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.

Caption: NMR workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For C₈H₅BrO₂S, IR spectroscopy will be particularly useful for confirming the presence of the sulfone (SO₂) group, which gives rise to strong and characteristic absorption bands. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency, will also be observable.

Table 3: Characteristic IR Absorption Frequencies for C₈H₅BrO₂S

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| Sulfone (SO₂) | Asymmetric stretch | 1350 - 1300 |

| Sulfone (SO₂) | Symmetric stretch | 1160 - 1120 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C-Br | Stretch | 680 - 515 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the sulfone, aromatic, and C-Br functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiophene-1,1-dioxide core is a conjugated system that will absorb UV radiation, leading to characteristic absorption bands. The position of the maximum absorbance (λ_max) can be influenced by the substitution pattern on the aromatic ring. While UV-Vis spectroscopy may not be able to definitively distinguish between all positional isomers, it can provide complementary data to the other techniques.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

Data Analysis: Determine the λ_max value(s) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

X-ray Crystallography: The Definitive Structure Determination

For a crystalline solid, single-crystal X-ray crystallography is the gold standard for molecular structure determination. It provides an unambiguous three-dimensional model of the molecule, revealing the precise connectivity of atoms, bond lengths, bond angles, and the packing of molecules in the crystal lattice. This technique is the only one that can definitively distinguish between all positional isomers without any ambiguity, provided that a suitable single crystal can be grown.

Experimental Workflow: X-ray Crystallography

Caption: X-ray crystallography workflow.

Summary and Integrated Approach

The comprehensive characterization of a C₈H₅BrO₂S isomer requires a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

An effective workflow begins with HRMS to confirm the molecular formula. Subsequently, ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed connectivity and differentiate between potential isomers. IR spectroscopy provides rapid confirmation of key functional groups, particularly the sulfone moiety. UV-Vis spectroscopy offers insights into the electronic nature of the conjugated system. Finally, for a definitive and unambiguous structural proof, single-crystal X-ray crystallography is the ultimate tool.

Caption: Integrated analytical workflow.

By judiciously applying this suite of analytical techniques, researchers can confidently and accurately characterize any isomer of C₈H₅BrO₂S, paving the way for its further exploration in drug discovery and materials science.

References

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

- Woolfson, M. M. (1997). An introduction to X-ray crystallography (2nd ed.). Cambridge University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography, Second Edition. Cambridge University Press.

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

- Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.

- De Graef, M., & McHenry, M. E. (2007). Structure of Materials: An Introduction to Crystallography, Diffraction, and Symmetry. Cambridge University Press.

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy (1st ed., Vols. 1-2). Wiley-VCH.

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In The Power of Analytical Chemistry. National Academies Press (US). Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

- Clegg, W. (2009). X-ray Crystallography (2nd ed.). Oxford University Press.

-

HDKI. (n.d.). Pavia Introduction to Spectroscopy. Retrieved from [Link]

-